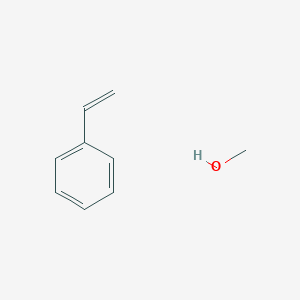

Styrene methanol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

444843-35-0 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

methanol;styrene |

InChI |

InChI=1S/C8H8.CH4O/c1-2-8-6-4-3-5-7-8;1-2/h2-7H,1H2;2H,1H3 |

InChI Key |

DXYFFDHUTOBVEK-UHFFFAOYSA-N |

Canonical SMILES |

CO.C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Styrene and Methanol

Direct Alkylation Reactions for Styrene (B11656) Synthesis

The synthesis of styrene, a critical monomer for numerous polymers, has traditionally relied on the dehydrogenation of ethylbenzene (B125841). mdpi.com However, the side-chain alkylation of toluene (B28343) with methanol (B129727) presents a more economically attractive and sustainable one-step alternative, owing to the low cost and wide availability of the feedstocks. sci-hub.sersc.org

Toluene and Methanol Alkylation Pathways

The direct conversion of toluene and methanol to styrene is a complex process involving several interconnected reaction pathways. The primary desired reaction is the side-chain alkylation of toluene's methyl group with methanol to produce styrene and ethylbenzene. intratec.usintratec.us A key aspect of this process is the in-situ transformation of methanol. researchgate.net

Catalytic Systems in Styrene Production from Toluene and Methanol

The efficiency and selectivity of the toluene-methanol alkylation are critically dependent on the catalyst used. A central requirement for an effective catalyst is a balance of acidic and basic sites. mdpi.comkataliz.org.ua

Basic zeolite catalysts, particularly cesium-exchanged X-type and Y-type zeolites (CsX, CsY), have been extensively studied and are considered highly suitable for this reaction. mdpi.comsci-hub.segoogle.com The basic sites on the catalyst are essential for activating the C-H bond in the methyl group of toluene and for converting methanol into the formaldehyde (B43269) intermediate. researchgate.net The performance of CsX catalysts can be tuned by varying the cesium content, with optimal conversion rates observed at specific loadings. mdpi.com For instance, one study found the highest toluene conversion rate of 6.5% at 435 °C with a Cs content of 34.2 wt%. mdpi.com

To further enhance performance, composite or bifunctional catalysts have been developed. These systems couple a CsX zeolite with a component that is effective for methanol dehydrogenation, such as copper oxide (CuO/SiO₂) or sodium borate (B1201080) (Na₂B₄O₇). sci-hub.seresearchgate.net This strategy promotes the in-situ formation of formaldehyde, which then reacts on the zeolite component. sci-hub.se A bifunctional catalyst composed of Na₂B₄O₇ and CsX has demonstrated high styrene selectivity (89.6%) with a toluene conversion of 9.57%. researchgate.net

Below is a table summarizing the performance of various catalytic systems in the side-chain alkylation of toluene with methanol.

| Catalyst System | Toluene Conversion (%) | Styrene Selectivity (%) | Ethylbenzene Selectivity (%) | Reaction Temperature (°C) | Source |

| CsX (34.2 wt% Cs) | 6.5 | >95 (Styrene + Ethylbenzene) | - | 435 | mdpi.com |

| Na₂B₄O₇-CsX | 9.57 | 89.6 | - | - | researchgate.net |

| CsX-CuO/SiO₂-B/SiO₂ | - | - | - | 430 | sci-hub.se |

| Cs-exchanged NaY | Significant activity >40% Cs exchange | - | - | - | researchgate.net |

Note: Direct comparison is challenging as reaction conditions like weight hourly space velocity (WHSV) and reactant ratios vary between studies. Selectivity for styrene and ethylbenzene are often reported together.

Mechanistic Investigations of Side-Chain Alkylation

The mechanism of side-chain alkylation of toluene with methanol is multifaceted and hinges on the synergistic action of the catalyst's acid and base centers. mdpi.com The basic centers play a pivotal role in two key steps: the activation of methanol to form intermediates like formaldehyde, and the abstraction of a proton from the methyl group of toluene. mdpi.comresearchgate.net

The reaction is believed to proceed through the following general steps:

Methanol Activation: Methanol is adsorbed onto the catalyst surface and dehydrogenated at basic sites to form formaldehyde (HCHO). researchgate.netgoogle.com In-situ infrared spectroscopy studies have identified active intermediates such as monodentate formate, whose generation is promoted by a higher Cs⁺ content in the zeolite. mdpi.com

Toluene Activation: Toluene is adsorbed on the catalyst, where the basic sites facilitate the activation of the C-H bond in the methyl group. researchgate.net Some studies propose the formation of a benzyl (B1604629) radical (C₆H₅CH₂•) as a key step, suggesting a free-radical mechanism. cjcatal.com

Alkylation: The activated toluene species then reacts with the formaldehyde intermediate, leading to the formation of styrene. google.comgoogle.com

The balance between the catalyst's acidic and basic properties is crucial. While basic sites are necessary for the main reaction, excessively strong basicity can lead to the decomposition of methanol into CO and CO₂, reducing efficiency. mdpi.comkataliz.org.ua Lewis acid sites, such as the cesium cations (Cs⁺), are thought to stabilize the toluene ring and the formaldehyde intermediate, facilitating the alkylation step. mdpi.comsci-hub.se

Solvomercuration-Demercuration Reactions of Styrene

A distinct chemical transformation involving styrene and methanol is the solvomercuration-demercuration reaction. This two-step process provides a reliable method for the addition of an alcohol across the double bond of an alkene, resulting in the formation of an ether. arkat-usa.orguomosul.edu.iq

Alcoholysis via Oxymercuration-Demercuration with Methanol

When styrene is treated with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(OOCCF₃)₂), in methanol as the solvent, an alkoxymercuration reaction occurs. arkat-usa.orgchegg.com The methanol acts as a nucleophile, attacking an intermediate mercurinium ion. masterorganicchemistry.com This results in the formation of a stable organomercury compound, specifically 2-methoxy-2-phenylethylmercury acetate. arkat-usa.org

Regioselectivity and Stereoselectivity in Methanol Addition to Styrene

The solvomercuration-demercuration of styrene with methanol is characterized by high degrees of both regioselectivity and stereoselectivity.

Regioselectivity: The reaction strictly follows Markovnikov's rule. masterorganicchemistry.comlibretexts.org The initial electrophilic attack by the mercury(II) species on the styrene double bond forms a three-membered cyclic mercurinium ion intermediate. masterorganicchemistry.comquora.com This intermediate has a significant partial positive charge on the more substituted carbon atom (the benzylic carbon). The nucleophile, methanol, then attacks this more electrophilic carbon. cutm.ac.in Consequently, the methoxy (B1213986) (-OCH₃) group adds to the benzylic carbon, and the mercury group attaches to the terminal, less substituted carbon. arkat-usa.orgcutm.ac.in

Stereoselectivity: The reaction proceeds with anti-addition stereochemistry. masterorganicchemistry.comquora.com The nucleophilic attack by the methanol molecule occurs from the side opposite to the bulky mercurinium ion bridge. masterorganicchemistry.comcutm.ac.in This backside attack leads to the formation of a product where the methoxy group and the mercury group are on opposite faces of the original double bond. While the subsequent reduction with NaBH₄ can be complex and is not always stereospecific, the initial oxymercuration step is a well-defined anti-addition.

Reaction Kinetics and Optimization Studies

The selective hydrogenation of styrene to ethylbenzene is a key industrial process. Kinetic studies of this reaction using a palladium-based egg-shell composite catalyst have been conducted to understand the reaction mechanism and develop rate equations for process optimization. core.ac.uk These studies, carried out in a batch reactor, investigated the influence of temperature (353-393 K), total pressure (10-30 bar), and initial styrene concentration (0.26-0.60 mol L⁻¹) on the reaction rate. core.ac.uk

The results indicated that the surface reaction is the rate-limiting step. core.ac.uk The kinetic models developed based on these findings are instrumental for simulating reactor performance and scaling up packed bed reactors for industrial applications. core.ac.uk The high selectivity of over 99% towards ethylbenzene underscores the efficiency of the catalytic system. core.ac.uk

In a different context, the dehydration of 1-phenylethanol (B42297) to styrene can be catalyzed by an iron-based catalyst, [Fe(OTf)₂(FOX)]. osti.gov Optimization of this reaction revealed that at 100 °C, approximately 95% conversion of 1-phenylethanol to styrene can be achieved with 1 molar percent of the catalyst. osti.gov The reaction kinetics were found to be smooth, indicating a homogenous process without an induction period. osti.gov The rate of the reaction and the formation of by-products were observed to be dependent on the concentration of 1-phenylethanol. osti.gov

Supercritical Methanol as a Medium for Styrene-Derived Polymer Degradation

Supercritical methanol has emerged as a promising medium for the chemical recycling of polystyrene, offering an effective method for breaking down the polymer into valuable smaller molecules.

Thermochemical Conversion of Polystyrene in Supercritical Methanol

The degradation of polystyrene in supercritical methanol is typically carried out at temperatures ranging from 340 to 420°C and pressures of 10–30 MPa. researchgate.netcapes.gov.br Under these conditions, polystyrene undergoes thermochemical conversion, breaking down into a variety of liquid products. researchgate.netcapes.gov.br Research has shown that a high conversion rate of polystyrene, around 92%, can be achieved by treating it with methanol at 380°C for just 15 minutes. researchgate.net The use of supercritical methanol as a solvent has been found to be more efficient than other solvents like n-hexane and water, as well as more effective than thermal pyrolysis alone. researchgate.net

Formation of Styrene and Related Aromatic Alcohols from Polystyrene Degradation

The degradation of polystyrene in supercritical methanol yields a complex mixture of liquid products. capes.gov.br Initially, the primary products are the styrene monomer, its dimer, 1,3-diphenyl propane, and 1,3-diphenyl butane. researchgate.netcapes.gov.br However, as the reaction progresses, the selectivity shifts towards the formation of other aromatic compounds such as toluene, ethylbenzene, and isopropyl benzene (B151609). researchgate.netcapes.gov.br

A notable aspect of using methanol as the supercritical fluid is its direct participation in the reaction. Besides acting as a hydrogen donor, which leads to the hydrogenation of unsaturated products, methanol can also react directly with the styrene monomer. researchgate.net This reaction results in the formation of aromatic alcohols, specifically 3-phenyl propanol. researchgate.netcapes.gov.br

The following table displays the selectivity of various liquid products from the degradation of polystyrene in supercritical methanol at 380°C and 25 MPa.

Product Selectivity in Polystyrene Degradation

| Reaction Time (min) | Styrene (%) | Toluene (%) | Ethylbenzene (%) | Isopropyl benzene (%) | 3-Phenyl Propanol (%) |

|---|---|---|---|---|---|

| 5 | 45.2 | 8.5 | 12.1 | 5.3 | 3.1 |

| 15 | 25.6 | 15.3 | 18.7 | 9.8 | 7.5 |

| 30 | 15.1 | 20.1 | 22.4 | 12.6 | 10.2 |

| 60 | 8.9 | 24.5 | 25.8 | 15.1 | 13.4 |

Kinetic and Mechanistic Aspects of Polymer Depolymerization in Supercritical Methanol

The degradation of polystyrene in supercritical methanol at the initial stages of the reaction follows first-order kinetics. researchgate.netcapes.gov.br The activation energy for this process has been determined to be 117.2 kJ/mol. researchgate.netcapes.gov.br This value is significantly lower than the activation energies for polystyrene depolymerization in other supercritical fluids such as n-hexane (132 kJ/mol) and water (157 kJ/mol), and considerably lower than that for thermal pyrolysis (224 kJ/mol). researchgate.net This lower activation energy suggests that the rate of degradation in supercritical methanol is faster. researchgate.netacs.org

The mechanism of depolymerization involves the initial breakdown of the polymer chain into larger fragments, followed by further decomposition into monomers and other smaller aromatic compounds. researchgate.netcapes.gov.br The changing selectivity of the liquid products over time provides insight into the sequence of these decomposition reactions. researchgate.netcapes.gov.br The initial high concentration of styrene and its oligomers decreases as they are converted into more stable aromatic compounds and alcohols through secondary reactions. researchgate.netcapes.gov.br

The following table lists the chemical compounds mentioned in this article.

Academic Research on Phenyl Substituted Ethanol Derivatives

1-Phenylethanol (B42297) Research

1-Phenylethanol, a chiral alcohol, is a significant building block in the synthesis of various biologically active compounds and fine chemicals. scielo.brnih.gov Its enantiomers, (R)- and (S)-1-phenylethanol, are valuable intermediates in the pharmaceutical and fragrance industries. mdpi.com Consequently, extensive research has focused on methods for producing enantiomerically pure forms of this compound.

Kinetic resolution is a primary method for separating racemic mixtures, and lipase-catalyzed reactions are particularly favored due to their high selectivity, mild operating conditions, and environmental friendliness. nih.gov The process involves the enzyme-catalyzed enantioselective acylation of one enantiomer from the racemic mixture, leaving the other enantiomer unreacted. scielo.br Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most commonly used biocatalysts for this transesterification reaction, valued for their stability in organic solvents, broad substrate acceptance, and lack of need for cofactors. nih.gov

The mechanism typically involves the acylation of the (R)-enantiomer of 1-phenylethanol, yielding (R)-1-phenylethyl acetate (B1210297), while the (S)-enantiomer remains as an alcohol. nih.govmdpi.com A significant drawback of standard kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. scielo.br To overcome this limitation, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ metal-catalyzed racemization of the slower-reacting enantiomer. beilstein-journals.org

Various lipases have been successfully employed for the kinetic resolution of racemic 1-phenylethanol. Commercially available lipases such as those from Candida antarctica (CALB, often immobilized as Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia), and Aspergillus oryzae have demonstrated high activity and enantioselectivity. mdpi.comnih.govscirp.org The choice of acyl donor is also critical; vinyl acetate and isopropenyl acetate are frequently used as they lead to irreversible reactions. nih.govbeilstein-journals.org The reaction medium can also influence the outcome, with studies exploring various organic solvents like hexane (B92381) and toluene (B28343), as well as ionic liquids. nih.govmdpi.comrsc.org

Lipase (B570770) Systems for Kinetic Resolution of 1-Phenylethanol

| Lipase Source | Acyl Donor | Reaction Medium | Key Finding | Reference |

|---|---|---|---|---|

| Burkholderia cepacia | Vinyl Acetate | n-heptane / [EMIM][BF4] | Achieved high enantiomeric excess (eep = 98.9%) and enantioselectivity (E > 200). The use of ionic liquid allowed for enzyme reuse over 5 cycles. | mdpi.com |

| Aspergillus oryzae (surfactant-modified) | Vinyl Acetate | Not specified | Demonstrated excellent enantioselectivity for the R-isomer (E > 200), resulting in >99% enantiomeric excess for (R)-1-phenylethyl acetate at 46.8% conversion. | nih.gov |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Not specified | Used in a dynamic kinetic resolution with a ruthenium catalyst for racemization, achieving a 97% yield and 99.8% ee of (R)-1-phenylethanol acetate on a large scale. | beilstein-journals.org |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-hexane | Identified as the most effective catalyst among those tested (PPL, free CAL-B), with optimal conditions leading to a 61.49% yield of 1-phenylethyl acetate. | scirp.org |

| Various Immobilized Lipases | Vinyl Acetate | Cyclohexane | Compared microwave and conventional heating, finding identical reactivity and enantioselectivity, indicating no specific microwave effect. | acs.org |

To enhance the efficiency and economic viability of enzymatic kinetic resolution for industrial applications, researchers focus on optimizing various reaction parameters. nih.gov Statistical methods like Response Surface Methodology (RSM) are employed to systematically study the effects of multiple variables and their interactions. nih.govresearchgate.net Key parameters that are frequently optimized include temperature, reaction time, substrate concentration, biocatalyst loading, and the molar ratio of the acyl donor to the alcohol. nih.govscirp.orgresearchgate.net

For instance, a study using Novozym 435 for the resolution of (R,S)-1-phenylethanol aimed to minimize reaction time and biocatalyst consumption. nih.gov Using RSM, the optimal conditions were determined to achieve 100% enantiomeric excess for the substrate (ee_s). nih.govtrdizin.gov.tr Another study optimized the process for Burkholderia cenocepacia lipase, identifying the best conditions for molar ratio, temperature, time, and biocatalyst loading to achieve an ee_s of 99.22%. nih.gov The choice of solvent and acyl donor are also crucial optimization points, with nonpolar solvents like hexane and irreversible acyl donors like vinyl acetate often being preferred to enhance enzyme activity and enantioselectivity. nih.gov

Optimized Parameters for Kinetic Resolution of 1-Phenylethanol

| Lipase | Methodology | Optimized Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|---|---|

| Novozym 435 | RSM | Substrate Concentration | 240 mM | 100% enantiomeric excess for the substrate (ee_s) | nih.govtrdizin.gov.tr |

| Novozym 435 | RSM | Biocatalyst Loading | 11 mg/mL | ||

| Novozym 435 | RSM | Temperature | 42 °C | ||

| Novozym 435 | RSM | Reaction Time | 75 min | ||

| Novozym 435 | One-factor-at-a-time | Temperature | 60°C | 61.49% yield of 1-phenylethyl acetate | scirp.org |

| Novozym 435 | One-factor-at-a-time | Lipase Amount | 40 mg/ml | ||

| Novozym 435 | One-factor-at-a-time | Substrate Concentration | 100 mmol/ml | ||

| Burkholderia cepacia lipase | Not Specified | Alcohol:Acyl Donor Molar Ratio | 1:8 | Highest conversion (24%) with high enantiomeric excess (>99%) | scielo.br |

The search for new and improved biocatalysts is a continuous effort to enhance the production of enantiomerically pure compounds. Research in this area includes modifying existing enzymes, exploring whole-cell systems, and screening for new enzymatic sources in nature. nih.govplos.org

One innovative approach involves the modification of enzymes to improve their catalytic efficiency. For example, lipase from Aspergillus oryzae was modified with a surfactant, polyoxyethylene sorbitan (B8754009) monopalmitate, which significantly enhanced its catalytic efficiency and enantioselectivity in the kinetic resolution of (RS)-1-phenylethanol. nih.gov This modified lipase showed excellent stability, retaining its activity even after 30 days at 50°C. nih.gov

Whole-cell biocatalysis presents an alternative to using isolated enzymes, often proving more cost-effective. plos.orgresearchgate.net These systems utilize microorganisms that naturally contain the desired enzymes. A significant challenge with oxidoreductases used in these systems is their dependence on expensive cofactors like NAD(P)+/NAD(P)H. To address this, novel whole-cell biocatalysts have been developed that incorporate a cofactor regeneration system. plos.org For instance, by co-expressing an NAD+-dependent dehydrogenase with an NAD+-regenerating enzyme (like H2O-producing NADH oxidase) in a recombinant E. coli strain, the catalytic efficiency for producing chiral compounds can be significantly increased. plos.org

Furthermore, researchers are exploring new sources of biocatalysts from the environment. Plants, in particular, are being investigated as a low-cost, versatile, and environmentally friendly source of enzymes. In one study, twenty native weeds were screened for their ability to stereoselectively reduce acetophenone (B1666503). Eryngium horridum Malme was identified as a highly effective biocatalyst, converting acetophenone to (S)-1-phenylethanol with 96% conversion and over 99.9% enantiomeric excess.

Optimization of Enzymatic Reaction Parameters

Oxidation Reactions and Selective Functionalization of 1-Phenylethanol

The selective oxidation of secondary alcohols like 1-phenylethanol to their corresponding ketones is a fundamental transformation in organic synthesis. Electrocatalysis offers a green and efficient alternative to traditional chemical oxidation methods, which often require harsh conditions and stoichiometric amounts of oxidizing agents. abechem.comresearchgate.net

A key strategy in electrocatalytic oxidation involves the use of mediator compounds that are regenerated at the electrode surface. Nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) and its derivatives, are well-known catalysts for the electrooxidation of alcohols. pharm.or.jpresearchgate.net In these systems, the active oxoammonium ion form of the radical oxidizes the alcohol and is subsequently regenerated electrochemically. pharm.or.jp

Research has demonstrated chiral discrimination in the electrocatalytic oxidation of 1-phenylethanol using a chiral nitroxyl radical catalyst. pharm.or.jp In one study, a specific chiral TEMPO derivative showed a significantly enhanced catalytic current for the oxidation of the (R)-isomer of 1-phenylethanol compared to the (S)-isomer. pharm.or.jp This allows for the selective detection and potential separation of the enantiomers. The process requires a base, such as 2,6-lutidine, to facilitate the deprotonation step in the oxidation mechanism. pharm.or.jp

Other mediators have also been successfully employed. Potassium iodate, for example, has been used as a mediator in a biphasic (chloroform-water) system with platinum electrodes to oxidize 1-phenylethanol to acetophenone with high selectivity and yield (95%). abechem.com This method effectively prevents over-oxidation to the carboxylic acid. abechem.com Shvo's catalyst, a ruthenium complex, has also been used in a cooperative system where the catalyst is regenerated electrochemically, enabling the efficient oxidation of various secondary alcohols, including 1-phenylethanol, to their corresponding ketones. uantwerpen.be

Microwave-Assisted Organic Synthesis for Oxidation

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient methodology for chemical transformations, often leading to shorter reaction times and potentially higher yields compared to conventional heating methods. sacredheart.edu This technique has been successfully applied to the oxidation of 1-phenylethanol to acetophenone.

Research into the optimization of MAOS for the oxidation of 1-phenylethanol has explored various parameters, including time, temperature, and microwave wattage, to determine their effects on reaction yield. sacredheart.edu In one study, the oxidation of 1-phenylethanol was carried out using a chromium trioxide resin as the oxidizing agent in dichloromethane. sacredheart.edu The use of focused microwave irradiation in a dedicated reactor allows for precise control of the reaction conditions. mdpi.com

Ferrite magnetic nanoparticles have also been investigated as catalysts for the microwave-assisted oxidation of alcohols. mdpi.com For the oxidation of 1-phenylethanol, magnetite (Fe₃O₄) nanoparticles have been used as a model catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in a solvent-free medium. mdpi.com The reaction selectively produces acetophenone with high yields. mdpi.com Optimization studies have fine-tuned parameters such as the oxidant-to-substrate ratio, reaction time, and temperature to maximize the conversion to acetophenone. mdpi.com

Another study utilized iron-containing particulate catalysts for the microwave-assisted oxidation of 1-phenylethanol with tert-butyl hydroperoxide. nih.gov The experiments were conducted at 80°C, and the effect of catalyst amount on the yield of acetophenone was investigated. nih.gov Furthermore, hybrid materials composed of iron supported on hierarchical BEA zeolites have been shown to be effective catalysts for the microwave-assisted oxidation of 1-phenylethanol using hydrogen peroxide as a green oxidant and acetonitrile (B52724) as the solvent. mdpi.com The catalyst's performance, including yield and selectivity to acetophenone, was evaluated, demonstrating the potential for reusable catalysts in this transformation. mdpi.com

Development of Novel Oxidizing Agents and Catalysts

The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, prompting continuous research into novel and more efficient oxidizing agents and catalysts. jetir.org For the oxidation of 1-phenylethanol, a variety of catalytic systems have been developed.

Polyoxovanadate compounds have been shown to be effective catalysts for the oxidation of 1-phenylethanol using tert-butyl hydroperoxide (TBHP) under mild conditions. rsc.org Specifically, compounds containing discrete [V₄O₁₂]⁴⁻ anions and a 1-dimensional coordination polymer [V₆O₁₇]n⁴ⁿ⁻ anion exhibited excellent catalytic activities. rsc.org

Gold nanoparticles supported on modified titanium dioxide have also been studied for the peroxidative and aerobic oxidation of 1-phenylethanol. mdpi.comcsic.es The efficiency of these catalysts is influenced by support modifiers like La₂O₃, gold loading, and redox pretreatment. mdpi.comcsic.es These gold-based systems have demonstrated high effectiveness in the selective oxidation of 1-phenylethanol to acetophenone with TBHP, even at low temperatures and without the need for bases or solvents. mdpi.com

Cobalt acetylacetonate (B107027) complexes, Co(acac)₂ and Co(acac)₃, have been investigated as catalysts for the oxidation of 1-phenylethanol. rsc.org The reaction mechanism involves the formation of a complex between the catalyst and the alcohol. rsc.org

Metal-free oxidation protocols have also been developed. One such method employs N,N-dibromo-p-toluenesulfonamide (TsNBr₂) as the oxidizing agent, which effectively converts 1-phenylethanol to acetophenone at room temperature without a catalyst. arkat-usa.org Another novel, metal-free approach uses quinazolin-2(1H)-one (HDQ) as an organic oxidant, facilitating the reaction through an acid-catalyzed transfer hydrogenation. rsc.org This system offers high selectivity and a broad substrate scope. rsc.org

Additionally, polymer-supported oxidizing agents, such as chromic acid on a strong anion exchange resin (Tulsion T-42 [Cl⁻]), have been utilized for the oxidation of 1-phenylethanol in 1,4-dioxane. jetir.org This method allows for easy separation and recovery of the reagent. jetir.org

The table below summarizes the performance of various catalytic systems in the oxidation of 1-phenylethanol.

| Catalyst/Oxidant | Oxidizing Agent | Solvent | Key Findings | Reference |

| Fe@Hierarchical BEA Zeolite | H₂O₂ | Acetonitrile | Achieved 35% yield and 56% selectivity to acetophenone; reusable for five cycles. | mdpi.com |

| Iron-Particulate Catalysts | t-BuOOH | - | Yields up to 83% with catalysts prepared by ball milling. | nih.gov |

| Ferrite Magnetic Nanoparticles (Fe₃O₄) | t-BuOOH | Solvent-free | Selective oxidation to acetophenone (>99%); quantitative yields achievable. | mdpi.com |

| Polyoxovanadates | t-BuOOH | - | Compounds 1 and 3 showed excellent catalytic activities under mild conditions. | rsc.org |

| Au/La₂O₃/TiO₂ | TBHP / O₂ | Solvent-free | Highly effective for selective oxidation to acetophenone. | mdpi.com |

| N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | - | Acetonitrile | Rapid, metal-free oxidation at room temperature with excellent yield. | arkat-usa.org |

| Quinazolin-2(1H)-one (HDQ) / HCl | - | t-BuOH | Eco-friendly, scalable, metal-free process with high selectivity. | rsc.org |

Role as a Chiral Intermediate in Organic Synthesis

Chiral 1-phenylethanol is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. solubilityofthings.comsmolecule.com Its importance stems from its chiral center, which allows for the synthesis of enantiomerically pure or enriched target molecules. smolecule.com Both the (R)- and (S)-enantiomers serve as crucial intermediates in various synthetic pathways. google.com

The enantiomers of 1-phenylethanol are often produced through the enzymatic resolution of the racemic mixture. google.com This biocatalytic approach allows for the separation of the (R)- and (S)-forms, which can then be used in subsequent stereoselective reactions. google.com For instance, (S)-1-phenylethanol is used as a chiral intermediate in the synthesis of various pharmaceutically relevant molecules. smolecule.com

The hydroxyl group and the phenyl group attached to the chiral carbon atom provide functional handles for further chemical transformations. smolecule.com This versatility makes chiral 1-phenylethanol a key component in the construction of more complex chiral structures. Its application is significant in industries where the stereochemistry of a molecule dictates its biological activity, such as in the pharmaceutical and flavor and fragrance sectors. solubilityofthings.comgoogle.com

2-Phenylethanol (B73330) Research

Chemical Synthesis Pathways for 2-Phenylethanol

2-Phenylethanol (2-PEA) is an important fragrance chemical with a characteristic rose-like odor, widely used in the perfume, cosmetics, and food industries. csmcri.res.inmdpi.com While it can be extracted from natural sources, chemical synthesis is the primary route for its commercial production. mdpi.com Several synthetic methods have been developed, including the Friedel-Crafts reaction of benzene (B151609) with ethylene (B1197577) oxide, and the reduction of phenylacetic acid esters. researchgate.netacademicjournals.org

Convergent Synthesis Approaches

A convergent synthesis for 2-phenylethanol has been described, starting from benzene. academicjournals.org The key steps in this pathway are:

Bromination of Benzene: Benzene is brominated to produce bromobenzene (B47551). academicjournals.org

Grignard Reagent Formation: The resulting bromobenzene is reacted with magnesium to form phenylmagnesium bromide, a Grignard reagent. academicjournals.org

Preparation of 1,2-dibromoethane (B42909): Ethene, generated from ethanol (B145695), is converted to 1,2-dibromoethane. academicjournals.org

Coupling Reaction: The phenylmagnesium bromide is then reacted with 1,2-dibromoethane to yield 2-phenylbromoethane. academicjournals.org

Hydrolysis: Finally, 2-phenylbromoethane is hydrolyzed using aqueous sodium hydroxide (B78521) in acetone (B3395972) to produce 2-phenylethanol. academicjournals.org

This convergent approach allows for the independent preparation of the key fragments, which are then combined in the final steps of the synthesis. academicjournals.org

Hydrogenation of Styrene (B11656) Oxide

The hydrogenation of styrene oxide is a significant industrial method for the production of high-quality 2-phenylethanol. csmcri.res.ingoogle.comacs.org This process involves the catalytic addition of hydrogen to the epoxide ring of styrene oxide, leading to the formation of 2-phenylethanol. google.com

Various catalysts have been employed for this transformation, with Raney nickel being a commonly used hydrogenation catalyst. google.commdpi.com The reaction is typically carried out in the liquid phase under hydrogen pressure. google.com To minimize the formation of by-products, it is crucial to control the concentration of unreacted styrene oxide in the reaction mixture. google.com

More advanced catalytic systems have also been developed to improve the efficiency and selectivity of this reaction. Polyurea-microencapsulated nanocatalysts, including palladium, palladium-rhodium, and palladium-copper, have been used for the selective hydrogenation of styrene oxide to 2-phenylethanol in methanol (B129727) with sodium hydroxide as a promoter. acs.orgresearchgate.net These catalysts have shown high activity and selectivity, with complete conversion of styrene oxide and high selectivity for 2-phenylethanol being achieved under optimized conditions. acs.orgresearchgate.net Nanocrystalline nickel prepared by the ethylene glycol reduction method has also been demonstrated as an effective catalyst, achieving high conversion and selectivity. colab.ws

The table below provides an overview of different catalytic systems used for the hydrogenation of styrene oxide.

| Catalyst | Key Features | Reference |

| Raney Nickel | Commonly used industrial catalyst. | google.commdpi.com |

| Pd/C | Effective catalyst, but can be pyrophoric. | csmcri.res.in |

| Polyurea-microencapsulated Pd-Cu Nanocatalyst | High conversion (100%) and selectivity (92%) at 333 K and 607.8 kPa. | acs.org |

| Nanocrystalline Nickel | Achieved 98% conversion of styrene oxide with 99% selectivity to 2-phenylethanol. | colab.ws |

| Non-pyrophoric reusable hydrogenation catalyst | Reusable up to 100 times with high physical strength. | csmcri.res.in |

Friedel-Crafts Reactions

One of the primary chemical synthesis routes for 2-phenylethanol involves the Friedel-Crafts reaction. researchgate.netfrontiersin.org This method consists of the alkylation of benzene with ethylene oxide, using aluminum chloride as a catalyst at temperatures below 25°C. mdpi.comnih.govencyclopedia.pub While effective, this process has notable drawbacks, including the use of corrosive and environmentally hazardous reagents. mdpi.comnih.gov Additionally, the formation of by-products can negatively impact the quality of the final product. mdpi.com

Other industrial chemical syntheses for 2-PE include the hydrogenation of styrene oxide and the Grignard reaction. mdpi.comresearchgate.net The hydrogenation process typically employs a Raney nickel catalyst but requires high-pressure conditions and generates hazardous waste. mdpi.comnih.gov The Grignard reaction involves converting chlorobenzene (B131634) into phenylmagnesium chloride, which then reacts with ethylene oxide. mdpi.com These chemical methods, despite their efficiency and low cost, often involve high temperatures, high pressure, and the use of toxic chemicals like benzene and styrene. researchgate.netfrontiersin.orgnih.gov

Recent research has explored overcoming the limitations of traditional Friedel-Crafts reactions. For instance, studies have investigated the use of Brønsted acid catalysis in hexafluoroisopropanol (HFIP) as a solvent to facilitate the arylation of epoxides, which can lead to the formation of phenyl ethanol derivatives. researchgate.net

Biotechnological Production of 2-Phenylethanol

The increasing demand for natural products has driven research into producing 2-PE through biotechnological routes, primarily microbial fermentation. mdpi.comnih.gov The product of such methods can be labeled as "natural," which is a significant advantage in the food and fragrance markets. researchgate.netscilit.com

A variety of microorganisms, including yeasts and bacteria, are capable of producing 2-phenylethanol. mdpi.comtaylorfrancis.com However, the natural production yields are often low, necessitating the use of metabolic engineering to create more efficient microbial cell factories. mdpi.commagtech.com.cn These strategies aim to enhance the metabolic flux towards 2-PE synthesis by overexpressing key enzymes, redirecting carbon flux, and eliminating competing metabolic pathways. mdpi.comacs.orgnih.gov

For example, researchers have successfully engineered strains of Escherichia coli and Saccharomyces cerevisiae for enhanced 2-PE production. acs.orgoup.comoup.com In one study, modifying the shikimate pathway in Enterobacter sp. CGMCC 5087 increased 2-PE production from 0.1 g/L to 0.33 g/L. mdpi.com Similarly, introducing a new metabolic pathway from Proteus mirabilis into E. coli resulted in a production of 3.21 g/L of 2-PE. mdpi.com By applying a multilevel metabolic engineering strategy to Bacillus licheniformis, researchers achieved a 2-PE concentration of 6.24 g/L from glucose. mdpi.com

The table below summarizes the results of various metabolic engineering strategies on different microbial hosts.

| Microbial Host | Engineering Strategy | Substrate | 2-PE Titer (g/L) |

| Enterobacter sp. CGMCC 5087 | Modification of the Shikimate pathway | Glucose | 0.33 |

| Escherichia coli | Introduction of a new metabolic pathway from Proteus mirabilis | L-Phenylalanine | 3.21 |

| Bacillus licheniformis | Multilevel metabolic engineering to redirect carbon flux | Glucose | 6.24 |

| Pichia pastoris | Increased phenylpyruvate availability through genetic engineering | Glucose | 1.15 |

| Yarrowia lipolytica | Stepwise refactoring of the Ehrlich pathway and blocking competing pathways | Glucose and L-Phenylalanine | 2.67 |

| Synechococcus elongatus PCC 7942 | Overexpression of native Shikimate Kinase and L-phenylalanine doping | CO2 and L-Phenylalanine | 0.285 |

This table presents selected data from various research studies and is not exhaustive.

The primary metabolic route for the biotechnological production of 2-phenylethanol is the Ehrlich pathway. mdpi.comfrontiersin.org This pathway converts the amino acid L-phenylalanine (L-Phe) into 2-PE in three main steps:

Transamination: L-Phe is converted to phenylpyruvate. frontiersin.orgmdpi.com

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652). frontiersin.orgmdpi.com

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol. frontiersin.orgmdpi.com

The Ehrlich pathway is considered the most efficient route for 2-PE bioproduction. mdpi.com However, the high cost of L-Phe as a substrate is a significant drawback. nih.govmdpi.com

To address the cost issue, researchers have focused on engineering microorganisms to produce 2-PE de novo from less expensive carbon sources like glucose, via the shikimate pathway. mdpi.commdpi.com The shikimate pathway synthesizes aromatic amino acids, including L-Phe, from central carbon metabolism intermediates. The phenylpyruvate produced through this pathway can then enter the Ehrlich pathway to be converted into 2-PE. mdpi.commdpi.com

A novel, alternative biosynthetic route, the "styrene-derived" pathway, has also been engineered in E. coli. nih.govcore.ac.uk This pathway proceeds from L-phenylalanine to 2-PE through a series of enzymatic steps involving the intermediate formation of styrene and styrene oxide. nih.gov This engineered pathway has shown promise, achieving higher titers and yields compared to the Ehrlich pathway in the same host strain. nih.gov Research has also explored combining the Ehrlich and styrene-derived pathways in yeast, resulting in improved 2-PE production. researchgate.net

Optimizing fermentation conditions is crucial for maximizing 2-PE yields. Factors such as the composition of the culture medium, including nitrogen and carbon sources, significantly affect production. mdpi.commdpi.com For instance, using L-phenylalanine as the sole nitrogen source can enhance 2-PE production via the Ehrlich pathway, as other readily assimilable nitrogen sources can divert L-Phe to other metabolic routes. mdpi.commdpi.com However, moderate concentrations of yeast extract can sometimes have a positive effect by providing essential growth factors. mdpi.com

The choice of carbon source also plays a role. While glucose is commonly used, high concentrations can lead to the production of inhibitory compounds like ethanol in yeast fermentations. mdpi.com Researchers have explored alternative carbon sources such as glycerol (B35011), xylose, and fructose (B13574) to improve 2-PE production in different yeast strains. mdpi.com

Adaptive laboratory evolution is another strategy used to improve microbial tolerance to 2-PE, which is often toxic to the producing cells at high concentrations. By gradually exposing a microbial population to increasing concentrations of 2-PE, strains with enhanced tolerance and productivity can be selected. nih.govplos.orgnih.gov

A major bottleneck in the biotechnological production of 2-PE is its toxicity to the microbial cells, which inhibits growth and limits the final product concentration, typically to between 2 and 5 g/L. mdpi.comscilit.com To overcome this limitation, in situ product removal (ISPR) techniques have been extensively studied. mdpi.commdpi.com ISPR involves continuously removing 2-PE from the fermentation broth as it is produced, thereby keeping its concentration below toxic levels and allowing the microorganisms to continue production. mdpi.comtaylorfrancis.com

Several ISPR methods have been applied to 2-PE fermentation, including:

Liquid-liquid extraction: This technique uses an organic solvent that is immiscible with the fermentation broth to extract 2-PE. Solvents like oleic acid, rapeseed oil, and polypropylene (B1209903) glycol have been used, with some processes reporting 2-PE titers as high as 10 g/L. mdpi.commdpi.com

Adsorption: Macroporous adsorbent resins can be used to bind and remove 2-PE from the medium. This method avoids the potential toxicity of organic solvents. mdpi.com

Pervaporation: This membrane-based process involves the selective removal of volatile compounds from a liquid mixture. It has been shown to be effective for removing 2-PE and its derivative, 2-phenylethylacetate, from the culture broth. nih.gov

Perfusion and Pertraction: These techniques can also be employed for product removal. Combining pertraction with adsorption has been shown to significantly increase the 2-phenylethanol production rate. researchgate.net

A novel bioreactor concept, "Fermentation Accelerated by Separation Technology" (FAST), which utilizes continuous selective liquid-liquid ISPR, has demonstrated the ability to maintain controlled, low levels of aqueous 2-PE, leading to extended production times and a twofold increase in product output compared to batch ISPR methods. nih.gov

Cultivation Process Optimization for Enhanced Yields

Advanced Bioconversion Processes and Substrate Utilization

Research in advanced bioconversion processes focuses on improving the efficiency of 2-PE production and expanding the range of usable substrates. This includes the use of whole-cell biocatalysts for the conversion of intermediates like phenylacetaldehyde to 2-PE. acs.org

A key area of development is the utilization of low-cost, renewable feedstocks derived from agro-industrial waste and by-products. mdpi.comtaylorfrancis.commdpi.com These materials can provide the necessary carbon and nitrogen sources for microbial growth and 2-PE production, making the biotechnological process more economically viable. For example, cassava wastewater, supplemented with glucose and L-Phe, has been successfully used as a substrate for 2-PE production by S. cerevisiae. nih.gov Similarly, sugar beet molasses has been investigated as a low-cost substrate for Yarrowia lipolytica. mdpi.com

The development of robust microbial strains, such as Pichia kudriavzevii, which exhibit tolerance to low pH and high temperatures, allows for the direct processing of various liquid and solid waste streams without extensive pretreatment. nih.gov These advanced bioconversion strategies, coupled with the use of inexpensive and sustainable substrates, are critical for the industrial-scale biotechnological production of 2-phenylethanol. mdpi.commdpi.com

Investigations into Vinylbenzyl Alcohol Isomers

4-Vinylbenzyl Alcohol (p-Vinylbenzyl Alcohol) Research

4-Vinylbenzyl alcohol (4-VBA), also known as p-vinylbenzyl alcohol, possesses a vinyl group and a hydroxymethyl group at opposite ends of a benzene (B151609) ring. ontosight.ai This para-substitution allows both functional groups to participate in reactions with minimal steric hindrance, making it a valuable monomer in materials science. ontosight.ai

The synthesis of 4-vinylbenzyl alcohol can be achieved through several distinct methodologies, with selectivity being a key consideration to avoid unwanted polymerization of the vinyl group.

One common industrial route involves a two-step process starting from 4-vinylbenzyl chloride (VBC). marquette.edu First, VBC is reacted with potassium acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO) to form 4-vinylbenzyl acetate. marquette.edu This intermediate is then hydrolyzed using a mixture of alcohol and potassium hydroxide (B78521) to yield 4-vinylbenzyl alcohol. marquette.edu This method is effective, with reported yields around 82%. marquette.edu A polymerization inhibitor, such as t-butylcatechol, is often added during the process to stabilize the vinyl group. marquette.edu

Another significant synthetic route is the reduction of 4-vinylbenzaldehyde. ontosight.ai This method directly converts the aldehyde group to a hydroxymethyl group, preserving the vinyl functionality. This approach is a standard transformation in organic chemistry and offers a direct path to the desired product.

The reverse reaction, the chlorination of 4-vinylbenzyl alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is the principal method for producing 4-vinylbenzyl chloride, highlighting the close synthetic relationship between these compounds. univook.com

| Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 4-Vinylbenzyl Chloride | 1. Potassium Acetate, DMSO2. KOH, Alcohol | 4-Vinylbenzyl Alcohol | ~82% | marquette.edu |

| 4-Vinylbenzaldehyde | Reducing Agent (e.g., NaBH₄) | 4-Vinylbenzyl Alcohol | N/A | ontosight.ai |

This table summarizes common synthesis methods for 4-Vinylbenzyl Alcohol.

The presence of a polymerizable vinyl group makes 4-vinylbenzyl alcohol an important comonomer. It is frequently copolymerized with styrene (B11656) and other monomers to introduce hydroxyl functionality into polymer backbones, which can then be used for cross-linking or further modification.

Research has shown that polystyrene can be copolymerized with 4-vinylbenzyl alcohol via radical polymerization using initiators like benzoyl peroxide. marquette.edu The thermal properties of the resulting copolymers are highly dependent on the alcohol content. marquette.edumarquette.edu At low concentrations of 4-VBA, thermal cross-linking is not observed; however, at higher concentrations, the hydroxyl groups can facilitate cross-linking, which enhances the thermal stability of the polymer. marquette.edumarquette.edu

Beyond styrene, 4-vinylbenzyl alcohol can be incorporated into copolymers with a variety of other monomers. google.com Patent literature describes copolymers containing residues of vinylbenzyl alcohol alongside monomers such as methyl methacrylate (B99206) and vinyl laurate. google.com This versatility allows for the creation of functional polymers with a wide range of properties, suitable for applications from ion-exchange resins to advanced materials for electronics.

| Comonomer | Polymerization Method | Key Feature of Resulting Copolymer | Reference |

| Styrene | Radical Polymerization | Thermal stability and cross-linking potential increase with higher 4-VBA content. | marquette.edumarquette.eduresearchgate.net |

| Methyl Methacrylate | Radical Polymerization | Creates a functional copolymer with pendant hydroxyl and ester groups. | google.com |

| Divinylbenzene | Radical Polymerization | Used to create cross-linked resins (e.g., Merrifield resins). | researchgate.net |

This table presents examples of monomers copolymerized with 4-Vinylbenzyl Alcohol and the characteristics of the resulting polymers.

The hydroxyl group of 4-vinylbenzyl alcohol is a key site for derivatization, enabling the synthesis of a wide array of functional monomers and polymers. ontosight.ai These modifications are crucial for tailoring material properties for specific applications.

A significant example of derivatization is the reaction of 4-vinylbenzyl alcohol with diphenyl chlorophosphate in the presence of triethylamine. marquette.edu This reaction produces diphenyl 4-vinylbenzyl phosphate (B84403) (DPVBP), a reactive flame retardant monomer that can be incorporated into polymers. marquette.edu

Furthermore, the alcohol can be converted back to 4-vinylbenzyl chloride, which serves as a versatile intermediate for introducing other functional groups. univook.com For instance, 4-VBC can be reacted with sodium azide (B81097) to produce 4-vinylbenzyl azide, a monomer used in "click" chemistry reactions for polymer modification. uwm.edu It can also be reacted with amines, such as 1-methylimidazole, to form quaternary ammonium (B1175870) salts, which are useful for creating ionic liquids or polyelectrolytes. These examples underscore the role of 4-VBA as a precursor to a diverse family of functional monomers.

| Reagent | Derivative Product | Application Area | Reference |

| Diphenyl Chlorophosphate | Diphenyl 4-vinylbenzyl phosphate (DPVBP) | Flame retardant polymers | marquette.edu |

| Thionyl Chloride | 4-Vinylbenzyl Chloride (VBC) | Intermediate for further functionalization | univook.com |

| VBC + Sodium Azide | 4-Vinylbenzyl Azide | "Click" chemistry, functional polymers | uwm.edu |

| VBC + 1-Methylimidazole | Vinylbenzyl-based Quaternary Ammonium Salt | Ionic liquids, polyelectrolytes |

This table outlines key derivatization reactions of 4-Vinylbenzyl Alcohol for polymer applications.

Copolymerization with Styrene and Other Monomers

α-Vinylbenzyl Alcohol (1-Phenylprop-2-en-1-ol) Research

α-Vinylbenzyl alcohol, systematically named 1-phenylprop-2-en-1-ol, is an isomer of 4-VBA where the hydroxyl group is attached to the carbon atom connecting the phenyl ring and the vinyl group. stenutz.eu This structure makes it a chiral secondary allylic alcohol, introducing stereochemistry as a critical aspect of its synthesis and reactivity.

Synthetic routes to α-vinylbenzyl alcohol typically involve the formation of the carbon-carbon bond adjacent to the hydroxyl group or the reduction of a corresponding ketone. A primary method is the reaction of benzaldehyde (B42025) with a vinyl nucleophile, such as vinylmagnesium bromide (a Grignard reagent).

Given its chiral nature, controlling the stereochemistry to produce specific enantiomers is a key research focus. This can be achieved by using chiral reducing agents to reduce the corresponding ketone, phenyl vinyl ketone (acrylophenone). wikipedia.org Research into the stereoselective synthesis of structurally related allylic and propargylic alcohols provides insight into methodologies applicable to α-vinylbenzyl alcohol. For instance, processes for producing specific stereoisomers of similar compounds, like 2-amino-1-phenylpropan-1-ol, utilize catalytic reduction techniques to control the stereochemical outcome. google.com Furthermore, studies on the reduction of related acetoxy-nitrile compounds have shown that the choice of reducing agent, such as a lithium aluminum hydride-ethanol mixture, can lead to a "reversal of stereochemistry," providing a pathway to specific isomers of trisubstituted alkenes. psu.edu

Like its para-isomer, α-vinylbenzyl alcohol is a bifunctional molecule containing a polymerizable vinyl group and a reactive secondary alcohol. The ketone analog, acrylophenone, is known to be used as a comonomer in the manufacturing of certain resins, suggesting a similar potential for the alcohol. wikipedia.org

As a chemical building block, the secondary alcohol group can undergo various reactions, such as esterification. ontosight.ai For example, it can be reacted with acetic acid or its derivatives to form the corresponding acetate ester. ontosight.ai Its structure as an allylic alcohol also makes it a valuable intermediate in organic synthesis. The combination of its vinyl and alcohol functionalities allows for its use in creating more complex molecules for fields such as pharmaceuticals and materials science. stenutz.euontosight.ai

Comprehensive Analysis of Cinnamyl Alcohol 3 Phenylprop 2 En 1 Ol

Cinnamyl Alcohol as a "Styrene-Methanol" Analog in Chemical Nomenclature

While not a formal or standard nomenclature, "styrene-methanol" can be seen as a descriptive analog for cinnamyl alcohol. This is because the molecular structure of cinnamyl alcohol incorporates a styrene-like phenyl group attached to a vinyl group, and a methanol-like hydroxyl group at the terminus of the propenyl chain. Synonyms for cinnamyl alcohol include styrone and (hydroxymethyl)styrene. solubilityofthings.comthermofisher.kr

Synthetic Approaches to Cinnamyl Alcohol

Catalytic Hydrogenation of Cinnamaldehyde (B126680)

The selective hydrogenation of cinnamaldehyde is a primary industrial route to produce cinnamyl alcohol. thalesnano.com This process is challenging because the cinnamaldehyde molecule contains both a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O), with the hydrogenation of the C=C bond being more favorable both kinetically and thermodynamically. thalesnano.commdpi.com

Several catalytic systems have been developed to enhance the selectivity towards cinnamyl alcohol:

Ruthenium-based Catalysts: A method utilizing a porous ruthenium-based catalyst loaded on a phosphine-containing polymer has been shown to selectively hydrogenate cinnamaldehyde to cinnamyl alcohol. google.com This system demonstrates high activity and selectivity, even after extended periods of continuous reaction. google.com

Platinum-based Catalysts: Platinum nanoparticle catalysts supported on silica (B1680970) have demonstrated superior activity and selectivity in the hydrogenation of cinnamaldehyde compared to conventional Pt/SiO2 catalysts. thalesnano.com A study using a Pt/SiO2 coated tube reactor achieved a 90% selectivity to cinnamyl alcohol at 98.8% conversion of cinnamaldehyde. mdpi.com Low-temperature reduced TiO2-supported Pt and Pt-Fe catalysts are also highly active and selective for this reaction. scielo.br

Cobalt-Rhenium Bimetallic Catalysts: A TiO2-supported CoRe bimetallic catalyst has been reported for the selective hydrogenation of cinnamaldehyde using formic acid as a hydrogen donor. mdpi.com This system achieved an 89% selectivity for cinnamyl alcohol with 99% conversion of cinnamaldehyde under mild conditions. mdpi.com

Interactive Data Table: Catalytic Hydrogenation of Cinnamaldehyde

| Catalyst System | Support | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Cinnamaldehyde Conversion (%) | Cinnamyl Alcohol Selectivity (%) | Reference |

| Porous Ruthenium-based | Phosphine-containing polymer | Hydrogen | 40-90 | 3-6 | High | High | google.com |

| Platinum nanoparticles | Silica | Hydrogen | 80 | 6 | 86.3 | 93 | thalesnano.com |

| Pt/SiO2 | Coated Tube Reactor | Hydrogen | 90 | 1 | 98.8 | 90 | mdpi.com |

| Pt and Pt-Fe | TiO2 | Hydrogen | 60 | 4 | High | High | scielo.br |

| CoRe bimetallic | TiO2 | Formic Acid | 140 | N/A | 99 | 89 | mdpi.com |

Bio-derived Production Routes from L-Phenylalanine

A sustainable approach to producing cinnamyl alcohol involves biocatalytic cascades starting from the amino acid L-phenylalanine. researchgate.netrsc.org This "green" method utilizes enzymes to carry out the synthesis at ambient temperature and pressure in an aqueous solution. nih.govscienceopen.com

One such biocatalytic cascade involves three key enzymes:

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov

Carboxylic Acid Reductase (CAR): This enzyme reduces trans-cinnamic acid to cinnamaldehyde. nih.gov

Alcohol Dehydrogenase (ADH): This enzyme then reduces cinnamaldehyde to cinnamyl alcohol. nih.gov

This three-step enzymatic cascade has been demonstrated to produce cinnamyl alcohol with high purity and a 53% yield at a 100 mg scale. rsc.orgnih.gov Furthermore, this system has been integrated into a metabolically engineered strain of Escherichia coli that overproduces L-phenylalanine, enabling the production of cinnamyl alcohol from simple carbon sources like glycerol (B35011) and glucose. researchgate.netrsc.orgnih.gov

Chemical Transformation Pathways

Beyond direct synthesis, cinnamyl alcohol can be transformed into various other compounds. For example, the fungus Colletotrichum acutatum can transform cinnamyl alcohol into several metabolites, including 3-phenyl-1-propanol, 3-phenyl propyl acetate (B1210297), and 1-phenylpropane-1,3-diol. redalyc.org The oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO2 catalysts can yield cinnamaldehyde, 3-phenyl-1-propanol, and trans-β-methylstyrene. rsc.org Additionally, the photodegradation of cinnamyl alcohol can produce cinnamaldehyde, benzaldehyde (B42025), benzenepropanal, and cinnamic acid. oup.com

Enzymatic and Biocatalytic Studies of Cinnamyl Alcohol Metabolism

Cinnamyl Alcohol Dehydrogenase (CAD) Activity and Characterization

Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the phenylpropanoid pathway, responsible for the final step in the biosynthesis of monolignols, which are the precursors to lignin (B12514952). pnas.orgoup.comnih.gov CAD catalyzes the NADPH-dependent reduction of hydroxycinnamaldehydes (p-coumaraldehyde, coniferaldehyde, and sinapaldehyde) to their corresponding alcohols. mdpi.comoup.commdpi.com

CAD is an oxidoreductase that belongs to the medium-chain dehydrogenase/reductase (MDR) family. frontiersin.orgwikipedia.org It is typically a zinc-dependent enzyme. mdpi.comoup.com Different isoforms of CAD exist in various plant species, and they can differ in their substrate specificity, kinetic properties, and expression patterns. researchgate.netnih.govncsu.edu

For instance, in rice, OsCAD2 has been identified as having the highest catalytic activity among the examined CAD enzymes and is believed to be primarily involved in developmental lignification. mdpi.com In Eucalyptus gunnii, two main isoforms, CAD 1P and CAD 2P, have been characterized, with CAD 2P being a dimer composed of two different subunits. researchgate.net Studies on CAD from various plants, including sorghum, kenaf, and soybean, have revealed differences in substrate preferences and catalytic efficiencies. oup.commdpi.comncsu.edu

Interactive Data Table: Characterized Cinnamyl Alcohol Dehydrogenases (CAD)

| Organism | Enzyme Name | Substrate(s) | Key Findings | Reference |

| Rice (Oryza sativa) | OsCAD2 | Hydroxycinnamaldehydes | Highest catalytic activity among examined OsCADs; involved in developmental lignification. | mdpi.com |

| Loblolly Pine (Pinus taeda) | CAD | Coniferaldehyde | Reduced expression leads to modified lignin composition. | pnas.org |

| Eucalyptus gunnii | CAD 1P, CAD 2P | Coniferyl alcohol, Sinapyl alcohol | Two main isoforms with different molecular weights and subunit compositions. | researchgate.net |

| Mei (Prunus mume) | PmCAD1, PmCAD2 | Cinnamaldehyde | PmCAD1 plays an important role in cinnamyl alcohol biosynthesis. | frontiersin.org |

| Bean (Phaseolus vulgaris) | CAD1, CAD2 | p-coumaraldehyde, coniferaldehyde, sinapyl aldehyde | Two isoforms with different specific activities and substrate affinities. | nih.gov |

| Sorghum (Sorghum bicolor) | SbCAD2, SbCAD4 | Sinapaldehyde, Coniferaldehyde, p-coumaraldehyde | Exhibit high substrate promiscuity. | oup.com |

| Kenaf (Hibiscus cannabinus) | HcCAD2 | Coniferyl aldehyde, Sinapyl aldehyde | Bona fide CAD enzyme involved in the lignin biosynthesis pathway. | ncsu.edu |

Bioactivation and Metabolic Transformations

Cinnamyl alcohol, a compound that lacks intrinsic protein reactivity, is classified as a "prohapten." This means it requires metabolic activation to become a hapten, a molecule that can elicit an immune response. researchgate.netacs.orgnih.govfrontiersin.org The bioactivation and subsequent metabolic transformations of cinnamyl alcohol are complex processes involving several enzymatic pathways, primarily occurring in the skin and liver. researchgate.netfrontiersin.org These transformations are crucial in understanding its role as a potential skin sensitizer (B1316253).

The primary metabolic pathway for cinnamyl alcohol involves its oxidation. acs.orgnih.gov This bioactivation is predominantly carried out by cutaneous oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), which are highly active in the human epidermis. acs.orgnih.govmnms-platform.com ADH catalyzes the conversion of cinnamyl alcohol into the protein-reactive cinnamaldehyde. acs.orgnih.govmnms-platform.com Cinnamaldehyde is considered a more potent sensitizer than its alcohol precursor. nih.gov

Once formed, cinnamaldehyde can undergo further metabolism. It can be detoxified by aldehyde dehydrogenase (ALDH) into the non-reactive cinnamic acid. acs.orgnih.gov Alternatively, it can be reduced back to cinnamyl alcohol by ADH. nih.gov This interconversion highlights a dynamic equilibrium in the metabolism of these cinnamic compounds. researchgate.net Studies using human skin homogenates have confirmed that the cytosol is the primary location for these metabolic activities, with both ADH and ALDH playing significant roles. nih.gov

In addition to the ADH/ALDH pathway, cytochrome P450 (CYP) enzymes contribute to the metabolism of cinnamyl alcohol. researchgate.net This pathway can lead to the formation of other reactive metabolites, such as epoxy cinnamyl alcohol and the subsequent epoxy cinnamyl aldehyde. researchgate.netfrontiersin.org Research using human liver microsomes has identified several metabolites, including cinnamaldehyde, p-hydroxy-cinnamyl alcohol, p-hydroxy-cinnamaldehyde, epoxy cinnamyl alcohol, epoxy cinnamyl aldehyde, and cinnamic acid, demonstrating the multiple routes of transformation. frontiersin.org Fungal biotransformation has also been observed, where Colletotrichum acutatum can hydrogenate the double bond of cinnamyl alcohol to produce 3-phenyl-1-propanol. researchgate.net

In plant biochemistry, cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the biosynthesis of lignin, a major component of plant cell walls. nih.govnih.govfrontiersin.org CADs are NADPH-dependent enzymes that catalyze the final step in monolignol synthesis: the reduction of cinnamaldehydes (like coniferaldehyde, sinapaldehyde, and p-coumaraldehyde) to their corresponding alcohols (coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol). nih.govfrontiersin.orgebi.ac.ukmdpi.com These enzymes exist as complex gene families in plants like Arabidopsis, rice, and cotton, with different isoforms showing varying substrate specificities and expression patterns. nih.govfrontiersin.orgmdpi.comnih.gov

Table 1: Metabolic Pathways of Cinnamyl Alcohol

| Metabolic Pathway | Key Enzyme(s) | Precursor | Product(s) | Biological Significance |

| Oxidation (Activation) | Alcohol Dehydrogenase (ADH) acs.orgnih.govmnms-platform.com | Cinnamyl Alcohol | Cinnamaldehyde acs.orgnih.gov | Forms a protein-reactive hapten, a key step in skin sensitization. acs.orgnih.gov |

| Oxidation (Detoxification) | Aldehyde Dehydrogenase (ALDH) acs.orgnih.gov | Cinnamaldehyde | Cinnamic Acid acs.orgnih.gov | Converts the reactive aldehyde into a non-reactive acid. acs.orgnih.gov |

| Epoxidation | Cytochrome P450 (CYP) researchgate.net | Cinnamyl Alcohol | Epoxy Cinnamyl Alcohol, Epoxy Cinnamyl Aldehyde researchgate.netfrontiersin.org | Forms alternative reactive metabolites. researchgate.netfrontiersin.org |

| Reduction (Interconversion) | Alcohol Dehydrogenase (ADH) nih.gov | Cinnamaldehyde | Cinnamyl Alcohol nih.gov | Part of the metabolic equilibrium between the alcohol and aldehyde. nih.gov |

| Lignin Biosynthesis (Plants) | Cinnamyl Alcohol Dehydrogenase (CAD) nih.govnih.govfrontiersin.org | Cinnamaldehydes (e.g., Coniferaldehyde) | Cinnamyl Alcohols (Monolignols) nih.govfrontiersin.orgmdpi.com | Final step in producing lignin precursors for plant cell walls. nih.govfrontiersin.org |

| Fungal Biotransformation | Enoate reductase researchgate.net | Cinnamyl Alcohol | 3-Phenyl-1-propanol researchgate.net | Hydrogenation of the alkene double bond. researchgate.net |

Derivatization and Polymer Modification with Cinnamyl Alcohol Derivatives

Cinnamyl alcohol and its derivatives are valuable building blocks in polymer chemistry, utilized to introduce specific functionalities into various polymer backbones. The presence of the hydroxyl group and the phenylpropanoid structure allows for a range of chemical modifications, leading to materials with tailored properties for diverse applications.

A primary method of derivatization is the conversion of cinnamyl alcohol into cinnamyl esters. For instance, cinnamyl methacrylate (B99206) (CMA) can be synthesized by reacting cinnamyl alcohol with methacryloyl chloride. scielo.br This monomer can then be copolymerized with other vinyl monomers, such as ethyl methacrylate (EMA), using radical polymerization. scielo.br The incorporation of the rigid cinnamic structure into the polymer chain has been shown to significantly increase the glass transition temperature of the resulting copolymer. scielo.brnih.gov Similarly, cinnamyl alcohol can be used in organocatalyzed transesterification reactions to modify existing polymers like polymethacrylates, introducing the cinnamyl group onto the polymer side-chain under mild conditions. nsf.gov

Another important derivatization strategy is the formation of cinnamyl ethers. Starch, a renewable biopolymer, can be modified by reacting it with cinnamyl chloride to form starch cinnamyl ethers. rsc.org This modification creates a new class of bio-based polymers. The cinnamyl moieties grafted onto the starch backbone can undergo a [2+2] photocycloaddition reaction upon UV irradiation, allowing for the creation of photocrosslinkable materials without the need for additional photoinitiators. rsc.org This property is highly desirable for applications in hydrogels, films, and tissue engineering. rsc.org

Derivatives of cinnamyl alcohol are also used to enhance the functional properties of other biopolymers. Chitosan oligosaccharide, for example, can be modified with cinnamyl groups to improve its antimicrobial activity. researchgate.net The hydrophobic nature of the cinnamyl group, combined with the structure of chitosan, leads to a material with enhanced antibacterial properties against pathogens like E. coli and S. aureus. researchgate.net

Furthermore, cinnamyl alcohol derivatives serve as chain transfer agents in controlled polymerization techniques. In ring-opening metathesis polymerization (ROMP), cinnamyl alcohol can act as a regioselective chain transfer agent, enabling the synthesis of heterotelechelic polymers—polymers with different functional groups at each end. sonar.ch This method provides a straightforward, one-pot procedure for creating complex polymer architectures from readily available starting materials. sonar.ch

Table 2: Polymer Modification with Cinnamyl Alcohol Derivatives

| Cinnamyl Derivative | Polymer Backbone | Method of Incorporation | Resulting Property/Application |

| Cinnamyl Methacrylate | Poly(ethyl methacrylate) scielo.br | Radical Copolymerization scielo.br | Increased glass transition temperature. scielo.br |

| Cinnamyl Group | Polymethacrylates nsf.gov | Organocatalyzed Transesterification nsf.gov | Post-polymerization functionalization. nsf.gov |

| Cinnamyl Ether | Starch rsc.org | Etherification rsc.org | Photocrosslinkable bio-based polymer. rsc.org |

| Cinnamyl Group | Chitosan Oligosaccharide researchgate.net | Chemical Grafting researchgate.net | Enhanced antimicrobial activity. researchgate.net |

| Cinnamyl Alcohol | Poly(norbornene) sonar.ch | Ring-Opening Metathesis Polymerization (ROMP) Chain Transfer sonar.ch | Synthesis of heterotelechelic polymers. sonar.ch |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) are widely used to explore the electronic structure and predict the reactivity of chemical compounds. researchgate.netaip.org

A theoretical study of styrene (B11656) glycol using DFT, implemented with the SIESTA program and the Perdew, Burke, and Ernzerhof (PBE) generalized gradient approximation (GGA), has provided insights into its electronic characteristics. ijraset.com The analysis of the electronic density of states (DOS) and projected density of state (PDOS) revealed a strong hybridization between s- and p-orbitals. ijraset.com The calculations also determined the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap for styrene glycol to be approximately 4.7 eV. ijraset.com This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. The study concluded that the charge density distribution indicates both highly ionic and partially covalent bonding characteristics within the molecule. ijraset.com

Furthermore, QM calculations are instrumental in investigating reaction pathways involving related compounds. For instance, DFT has been used to study the selective oxidation of styrene on silver surfaces to form styrene oxide, a direct precursor to styrene glycol. pku.edu.cn These calculations showed that the formation of styrene oxide via a linear oxametallacycle intermediate is the most favorable mechanism on both Ag(110) and Ag(111) surfaces. pku.edu.cn Such studies demonstrate the power of QM to elucidate detailed reaction mechanisms and predict selectivity, which is vital for optimizing catalytic processes. researchgate.netpku.edu.cn

Table 1: Computed Electronic Properties of Styrene Glycol

| Property | Value/Description | Source |

|---|---|---|

| HOMO-LUMO Gap | ~4.7 eV | ijraset.com |

| Bonding Nature | Highly ionic and partially covalent | ijraset.com |

Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. This technique is particularly useful for exploring reaction pathways, conformational changes, and non-covalent intermolecular interactions. acs.org

Reactive MD simulations, which employ reactive force fields (ReaxFF), can model the formation and breaking of chemical bonds, allowing for the investigation of complex reaction mechanisms. acs.org While specific MD studies focusing solely on styrene glycol are not prominent in the literature, simulations of its precursors and related systems highlight the methodology's utility. For example, density-functional tight-binding (DFTB) metadynamics simulations have been used to investigate the reaction mechanism of CO2 fixation to styrene oxide, catalyzed by a metal-organic framework (Mg-MOF-74). oup.com This study successfully mapped the free energy profile of the catalytic cycle and identified the ring-opening of styrene oxide as the rate-determining step, with a calculated free energy barrier of 25.3 kcal/mol. oup.com

Ab initio MD simulations, which combine molecular dynamics with electronic structure calculations on-the-fly, are used to study proton transport and intermolecular networks in solutions. Studies on methanol-water mixtures, for instance, have revealed the existence of separate hydrogen-bonded networks of water and methanol (B129727). acs.org Such simulations can elucidate the role of specific intermolecular interactions, like hydrogen bonding, in defining the structure and properties of the system. acs.orgacs.org A similar approach could be applied to understand how styrene glycol interacts with solvents or other molecules, detailing the dynamics of its hydroxyl groups and phenyl ring.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics applies information science techniques to solve chemical problems, often through the development of predictive models. liverpool.ac.uk Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this field. They establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net

The foundation of any QSAR/QSPR model is a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple counts (e.g., number of rotatable bonds) to complex quantum-chemical parameters. liverpool.ac.uk Once a reliable dataset of molecules with known properties is compiled, machine learning or statistical methods are used to build a model that can predict the properties of new, untested compounds. researchgate.net

Table 2: Selected Computed Molecular Descriptors for Styrene Glycol

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 138.16 g/mol | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | nih.gov |

These descriptors, along with many others, could serve as the basis for creating a QSPR model to predict various physicochemical properties of styrene glycol and related diols.

Catalytic and Mechanistic Studies in Synthesis and Transformation

Heterogeneous Catalysis for Alkylation and Dehydrogenation Reactions

Heterogeneous catalysis offers significant advantages in the synthesis and transformation of 1-phenylethanol (B42297), primarily due to the ease of catalyst separation and recycling. Key reactions include the formation of 1-phenylethanol from precursors and its subsequent conversion, notably through dehydrogenation to commercially valuable products like styrene (B11656).

One potential synthetic route to 1-phenylethanol is the Friedel-Crafts alkylation of benzene (B151609) using styrene oxide as the alkylating agent. This reaction proceeds over solid acid catalysts, where an aromatic ring is alkylated by an epoxide. wikipedia.org While the direct alkylation of benzene with ethylene (B1197577) oxide is a known method for producing 2-phenylethanol (B73330), the use of styrene oxide for 1-phenylethanol synthesis follows similar principles of electrophilic aromatic substitution, typically employing strong Lewis or Brønsted acid catalysts. wikipedia.orggoogle.comresearchgate.net Heterogeneous catalysts such as zeolites and acid-activated clays (B1170129) are favored for their high activity and thermal stability, minimizing the corrosive and environmentally harmful waste associated with traditional homogeneous catalysts like AlCl₃. researchgate.netresearchgate.netetsu.eduwwjmrd.com

A more extensively studied heterogeneous catalytic pathway is the hydrogenation of styrene oxide. google.comacs.org For instance, a process using a palladium(II) catalyst on a basic inorganic support can achieve 98% selectivity to 2-phenylethanol at total conversion of styrene oxide, highlighting the potential for high selectivity with supported metal catalysts. google.com

The dehydration of 1-phenylethanol to form styrene is a critical industrial reaction, as it represents a significant portion of worldwide styrene production. acs.org Zeolites are prominent catalysts for this liquid-phase dehydration. The activity and selectivity depend heavily on the zeolite's properties, such as the Si/Al ratio, pore size, and the nature of the acid sites (Brønsted vs. Lewis). researchgate.netsmolecule.com For example, zeolites like HZSM-5, HBEA, and HY, which possess a balance of Brønsted and Lewis acid sites, can selectively convert 1-phenylethanol into styrene with initial selectivities ranging from 83% to 96%. acs.orgsmolecule.com Hierarchical Fe-MFI zeolites have also been shown to be highly active, achieving approximately 90% conversion of 1-phenylethanol with over 99% selectivity to styrene. acs.org In contrast, catalysts with predominantly Lewis acid sites tend to favor the formation of α-methylbenzyl ether through an intermolecular mechanism. researchgate.netsmolecule.com

Acceptorless dehydrogenation, which produces molecular hydrogen as a valuable byproduct, is another important transformation. Commercial palladium on carbon (Pd/C) has been demonstrated to be an effective heterogeneous catalyst for converting 1-phenylethanol to acetophenone (B1666503) with over 98% selectivity. researchgate.net Supported copper catalysts have also been studied for the simultaneous hydrogenation of acetophenone (to 1-phenylethanol) and dehydrogenation of 1,4-butanediol, where the choice of support (e.g., MgO, SiO₂) dictates the selectivity towards either 1-phenylethanol or its further hydrogenated product, ethylbenzene (B125841). princeton.edu

Table 1: Performance of Various Heterogeneous Catalysts in 1-Phenylethanol (PHE) Transformations

| Catalyst | Reaction Type | Key Findings | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|